4-(2-Chloro-5-methoxybenzyl)morpholine
Overview
Description
Synthesis Analysis
Morpholines, including 4-(2-Chloro-5-methoxybenzyl)morpholine, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .Scientific Research Applications
Synthesis and Biological Evaluation
Derivatives similar to 4-(2-Chloro-5-methoxybenzyl)morpholine have been synthesized for biological evaluations. For example, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate showed significant molluscicidal effects in bioassays, indicating its potential use in controlling mollusc populations (Duan et al., 2014).
Corrosion Inhibition
Compounds containing the morpholine moiety have been investigated for their corrosion inhibition properties. A study on Schiff bases with methoxy and morpholine groups revealed their effective inhibitory properties for mild steel in hydrochloric acid, acting as mixed-type inhibitors and following Langmuir adsorption isotherm (Ghulamullah Khan et al., 2017).
Antimicrobial Activities
New triazole derivatives synthesized from reactions involving ester ethoxycarbonylhydrazones and primary amines, including morpholine components, displayed good to moderate antimicrobial activities against test microorganisms. This highlights the potential use of these compounds in developing antimicrobial agents (H. Bektaş et al., 2007).
Gastrokinetic Agents
A benzamide derivative with a substituted morpholine group demonstrated potent gastrokinetic activity. This compound, identified through the modification of benzyl and morpholine groups, showed a promising effect on gastric emptying, providing insights into the development of new gastrokinetic agents (S. Kato et al., 1991).
Photophysical Evaluation and Computational Study
The study of 2-methoxy- and 2-morpholino pyridine compounds revealed their highly emissive fluorophores both in solution and solid state, emphasizing the impact of substituent modification on fluorescence properties. This indicates potential applications in designing novel fluorophores for various scientific purposes (Masayori Hagimori et al., 2019).
Mechanism of Action
Target of Action
Morpholine derivatives are known to interact with various biological targets, including enzymes and receptors
Mode of Action
Morpholine derivatives typically undergo chemical reactions similar to other secondary amines . The presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic (and less basic) than structurally similar secondary amines such as piperidine . This property may influence its interaction with its targets.
Biochemical Pathways
Morpholine derivatives are known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Morpholine derivatives are known to exhibit a broad spectrum of biological activities .
Action Environment
Morpholine is often used in conjunction with low concentrations of hydrazine or ammonia to provide a comprehensive all-volatile treatment chemistry for corrosion protection for the steam systems of such plants . Morpholine decomposes reasonably slowly in the absence of oxygen at the high temperatures and pressures in these steam systems .
Biochemical Analysis
Biochemical Properties
It is known that morpholine, a component of this compound, undergoes most chemical reactions typical for other secondary amines . The presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic (and less basic) than structurally similar secondary amines such as piperidine . This suggests that 4-(2-Chloro-5-methoxybenzyl)morpholine may interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
Based on the properties of morpholine, it can be hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-[(2-chloro-5-methoxyphenyl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-15-11-2-3-12(13)10(8-11)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBAPZBZLWCYDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)CN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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